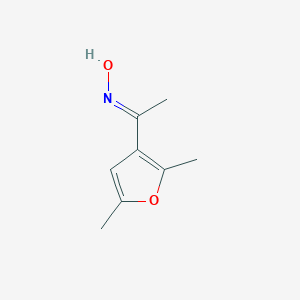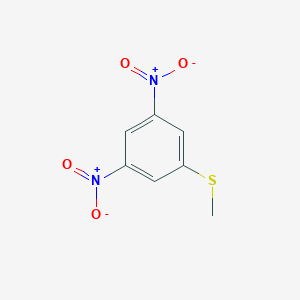![molecular formula C21H17N5O2S B289980 1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289980.png)
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with a methoxyphenyl and a dimethyl group
準備方法
The synthesis of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one, and subsequent elimination of N,N-dimethylpropionamide . Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Cyclization: Cyclization reactions can be employed to form additional ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored as a component in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as PARP-1 and EGFR, leading to the disruption of DNA repair pathways and cell cycle arrest in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately inducing apoptosis in cancer cells.
類似化合物との比較
Similar compounds to 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone include other triazolopyrimidines and related heterocyclic compounds. Some examples are:
1-(4-Methoxyphenyl)-2-propanone: A simpler structure with similar methoxyphenyl substitution.
Triazolothiadiazines: Compounds with a similar triazole core but different substituents and ring structures.
The uniqueness of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone lies in its specific substitution pattern and the combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
特性
分子式 |
C21H17N5O2S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-25-24-12(3)26(20)9-22-18/h5-9H,1-4H3 |
InChIキー |
GOQCYUQPSVMPOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
正規SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289920.png)
![1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
